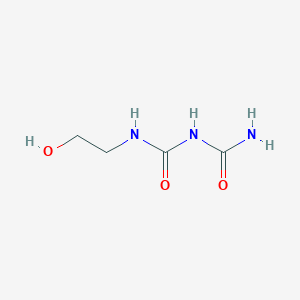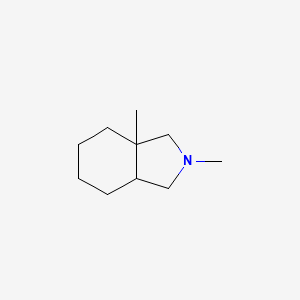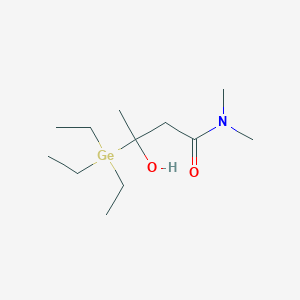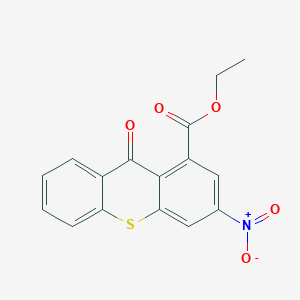![molecular formula C9H8N2O2S B14423572 5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one CAS No. 83820-21-7](/img/structure/B14423572.png)
5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction proceeds through the formation of thiohydrazonate, which undergoes intermolecular cyclization to yield the desired thiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Mécanisme D'action
The mechanism of action of 5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit the aggregation factor of human platelets, urokinase, and poly(ADP-ribose) polymerase-1 . Additionally, it can act as an estrogen receptor ligand and neuropeptide . The exact molecular pathways depend on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrano[2,3-d]thiazoles: Known for their drug development applications against obesity, hyperlipidemia, and atherosclerotic diseases.
Thiazoloquinazolines: These compounds have significant antifungal and antioxidant activities.
Uniqueness
5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one is unique due to its specific acetyl and methyl substitutions, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Propriétés
Numéro CAS |
83820-21-7 |
|---|---|
Formule moléculaire |
C9H8N2O2S |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
5-acetyl-3-methyl-7H-[1,2]thiazolo[5,4-b]pyridin-4-one |
InChI |
InChI=1S/C9H8N2O2S/c1-4-7-8(13)6(5(2)12)3-10-9(7)14-11-4/h3H,1-2H3,(H,10,13) |
Clé InChI |
TTYZAOZTYIHOJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC2=C1C(=O)C(=CN2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)





![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)




![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)


